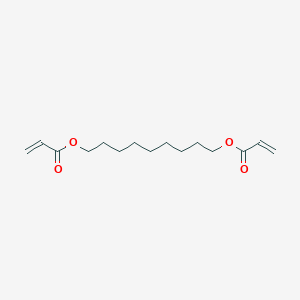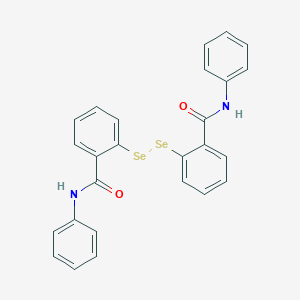
Ebselen diselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebselen diselenide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of ebselen, a seleno-organic compound that has been extensively studied for its antioxidant and anti-inflammatory properties. Ebselen diselenide has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of ebselen diselenide is not well understood. It is believed to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Ebselen diselenide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ebselen diselenide has been shown to have neuroprotective properties by inhibiting apoptosis and reducing oxidative stress in neurons.
Effets Biochimiques Et Physiologiques
Ebselen diselenide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidneys. Ebselen diselenide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ebselen diselenide has several advantages for lab experiments. It is stable and easy to synthesize, making it a cost-effective compound for research. Additionally, ebselen diselenide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research.
However, ebselen diselenide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of ebselen diselenide is not well understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on ebselen diselenide. One potential direction is to study its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of ebselen diselenide and to identify potential targets for its therapeutic effects. Finally, more research is needed to optimize the synthesis method of ebselen diselenide and to improve its solubility for use in various experiments.
Conclusion
In conclusion, ebselen diselenide is a promising seleno-organic compound that has potential therapeutic applications. It has shown antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in various diseases. Ebselen diselenide can be synthesized using various methods and has several advantages and limitations for lab experiments. Future research on ebselen diselenide should focus on understanding its mechanism of action and optimizing its synthesis and solubility for use in various experiments.
Méthodes De Synthèse
Ebselen diselenide can be synthesized using various methods, including the reaction of ebselen with selenium powder, reaction of ebselen with diselenide, and reaction of ebselen with selenourea. The most common method involves the reaction of ebselen with selenium powder in the presence of a catalyst. The reaction yields ebselen diselenide as a yellow solid.
Applications De Recherche Scientifique
Ebselen diselenide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Ebselen diselenide has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
106663-84-7 |
|---|---|
Nom du produit |
Ebselen diselenide |
Formule moléculaire |
C26H20N2O2Se2 |
Poids moléculaire |
550.4 g/mol |
Nom IUPAC |
N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]diselanyl]benzamide |
InChI |
InChI=1S/C26H20N2O2Se2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
Clé InChI |
FTRFOFPAMKYZPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Autres numéros CAS |
106663-84-7 |
Synonymes |
2,2-diselenobis(N-phenylbenzamide) bis(2-(N-phenylcarboxamido)phenyl)diselenide BPCPDS DiEbs ebselen diselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
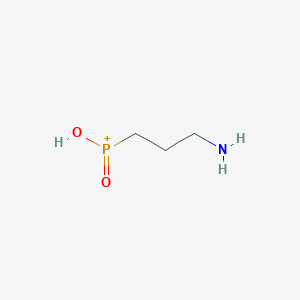
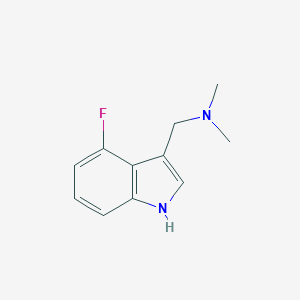
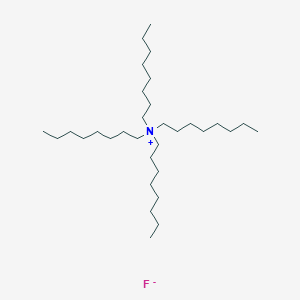
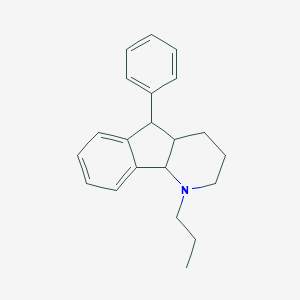
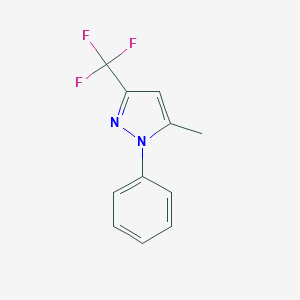
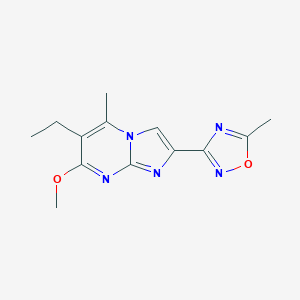
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
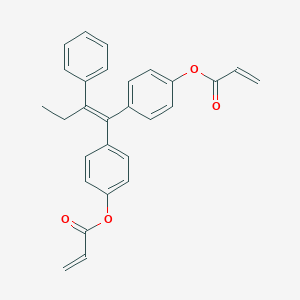
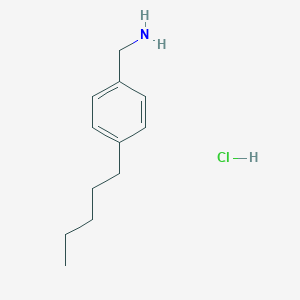
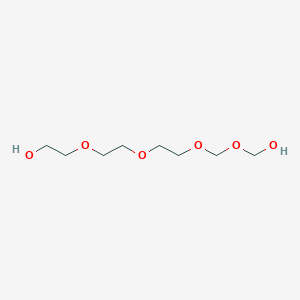
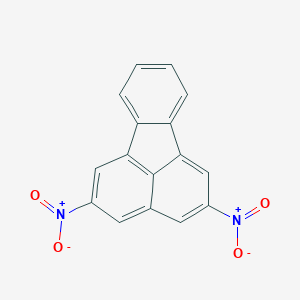
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
